

A Technical Guide to Methyl 7-oxoheptanoate: Commercial Availability, Purity, and Analytical Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 7-oxoheptanoate*

Cat. No.: *B1352054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 7-oxoheptanoate** (CAS No. 35376-00-2), a valuable intermediate in pharmaceutical synthesis. This document details its commercial availability, purity grades, and the experimental protocols for its synthesis, purification, and analysis, designed to assist researchers and drug development professionals in sourcing and utilizing this compound effectively.

Commercial Suppliers and Purity Grades

Methyl 7-oxoheptanoate is available from a range of chemical suppliers, primarily in research-grade purities. The most commonly offered purity grades are 95% and 97%. Higher purity grades may be available upon request for custom synthesis. Below is a summary of prominent commercial suppliers and their standard offerings.

Supplier	Product Number	Stated Purity	Notes
Sigma-Aldrich (Ambeed)	AMBH99C03FFE	95%	Marketed for research purposes.
BOC Sciences	-	95%	Described as a medium-chain ketoester for pharmaceutical synthesis and material science research. [1]
AChemBlock	W165099	97%	Offered as a building block for research. [2]
Clearsynth	CS-ED-01958	Not specified	Provided as a fine chemical for research applications. A Certificate of Analysis is available upon request. [3]
Biosynth	KBA37600	Not specified	Marketed as a synthetic anticancer agent that inhibits cell growth, for research purposes only.

It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase. The CoA provides detailed information on the purity, moisture content, residual solvents, and the analytical methods used for quality control.

Experimental Protocols

Synthesis of Methyl 7-oxoheptanoate

A common synthetic route to **Methyl 7-oxoheptanoate** involves the nucleophilic acylation of an appropriate precursor. The following protocol is adapted from a procedure described in *Organic Syntheses*.[\[3\]](#)

Reaction Scheme:

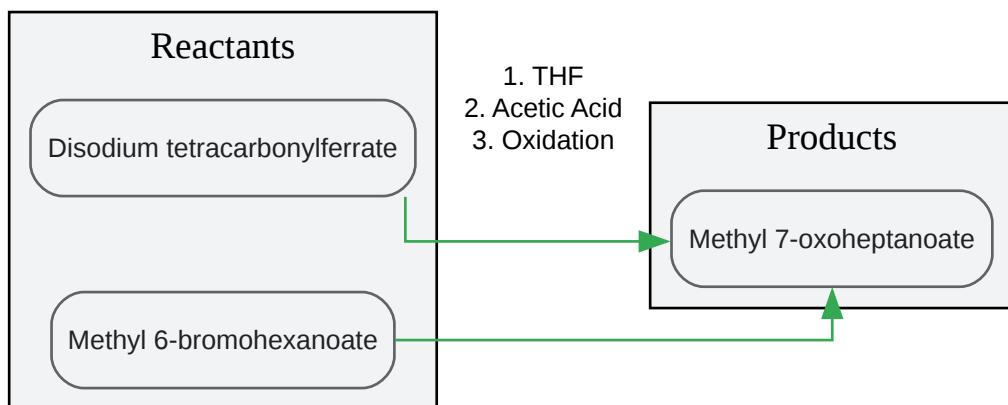

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **Methyl 7-oxoheptanoate**.

Materials:

- Disodium tetracarbonylferrate sesquidioxanate
- Methyl 6-bromohexanoate
- Dry, deoxygenated tetrahydrofuran (THF)
- Glacial acetic acid
- Diethyl ether
- 2 M Hydrochloric acid
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- In a three-necked, round-bottomed flask under a nitrogen atmosphere, a suspension of disodium tetracarbonylferrate in dry, deoxygenated THF is prepared.

- Methyl 6-bromohexanoate is added to the vigorously stirred suspension.
- The reaction mixture is stirred for a specified time at room temperature to form the alkyl iron intermediate.
- Glacial acetic acid is added dropwise to the reaction mixture.
- The mixture is then poured into water and extracted with diethyl ether.
- The combined organic layers are washed with water and saturated sodium chloride solution.
- The ethereal solution is treated with 2 M hydrochloric acid to facilitate the oxidative cleavage of the iron complex.
- The organic layer is separated, washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude **Methyl 7-oxoheptanoate** can be purified by vacuum distillation.

Procedure:

- The residual oil from the synthesis is distilled through a Vigreux column under reduced pressure.
- A forerun is collected and discarded.
- The main fraction, **Methyl 7-oxoheptanoate**, is collected at the appropriate boiling point and pressure (e.g., 65–80°C at 0.1 mm Hg).[3]

For higher purity, column chromatography on silica gel can be employed, typically using a hexane/ethyl acetate solvent system.[4]

Analytical Methods for Quality Control

The purity of **Methyl 7-oxoheptanoate** is typically assessed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for determining the purity and identifying volatile impurities in **Methyl 7-oxoheptanoate**.

Instrumentation and Conditions (Representative):

- GC System: Agilent GC-MS system or equivalent.
- Column: DB-5ms or similar non-polar capillary column.
- Injector Temperature: 250°C
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.

Sample Preparation:

- Prepare a 1 mg/mL solution of **Methyl 7-oxoheptanoate** in a suitable solvent such as dichloromethane or ethyl acetate.
- Inject an appropriate volume (e.g., 1 μ L) into the GC-MS.

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the structure of **Methyl 7-oxoheptanoate** and to detect the presence of any structural isomers or non-volatile impurities.

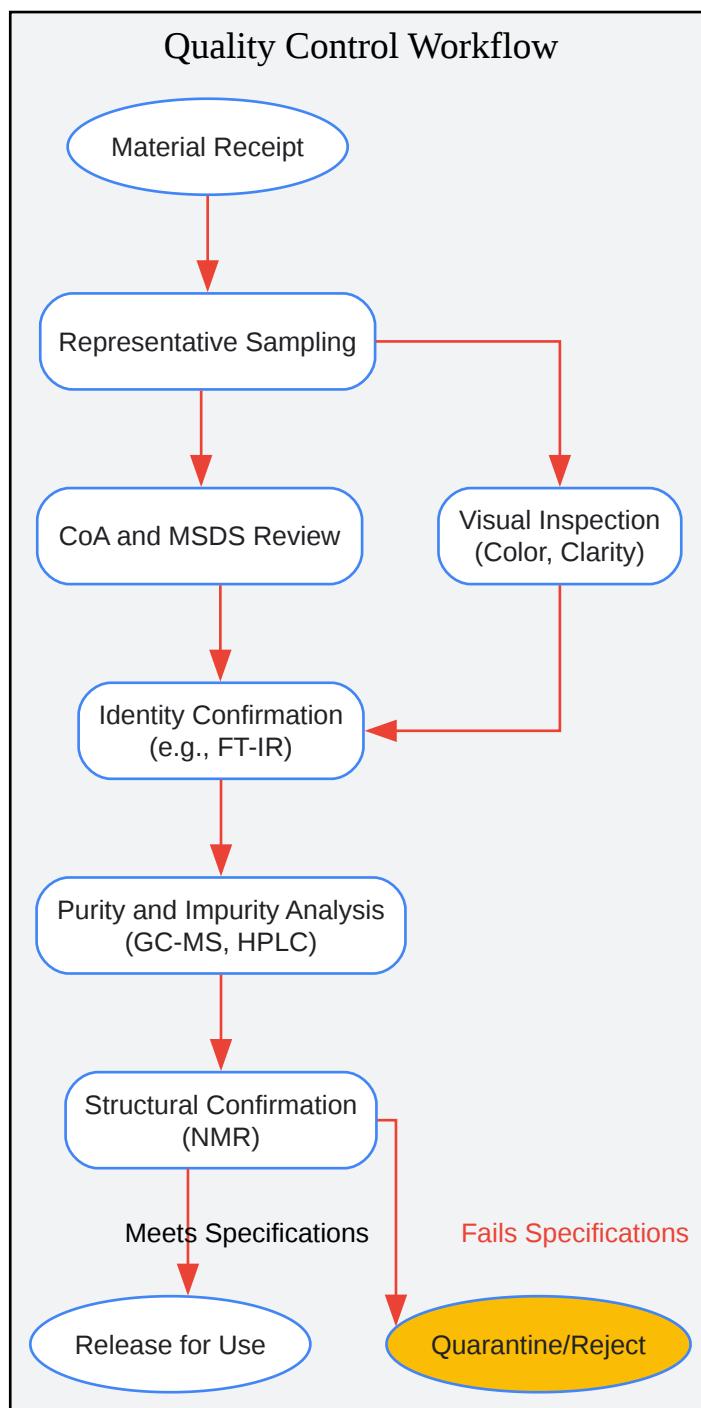
Instrumentation and Conditions (Representative):

- Spectrometer: Bruker 400 MHz or equivalent.

- Solvent: Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.
- ^1H NMR: Acquisition of a standard proton spectrum.
- ^{13}C NMR: Acquisition of a standard carbon spectrum with proton decoupling.

Expected ^1H NMR Chemical Shifts (in CDCl_3):

- ~3.67 ppm (s, 3H, $-\text{OCH}_3$)
- ~2.44 ppm (t, 2H, $-\text{CH}_2\text{C}(=\text{O})\text{O}-$)
- ~2.12 ppm (s, 3H, $-\text{C}(=\text{O})\text{CH}_3$, if it were the octanoate analogue) - for the heptanoate, a terminal aldehyde proton would be expected around 9.76 ppm.
- ~1.4-1.7 ppm (m, 6H, internal $-\text{CH}_2-$)


Data Analysis: The purity is estimated by integrating the peaks and comparing the ratios to the theoretical values. The absence of unexpected signals indicates high purity.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities and for quantitative analysis, a reversed-phase HPLC method with UV detection can be developed. Due to the lack of a strong chromophore, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary for sensitive detection of the aldehyde group.

Quality Control Workflow for Commercial Suppliers

The following diagram illustrates a typical workflow for the quality control of commercially supplied **Methyl 7-oxoheptanoate**.

[Click to download full resolution via product page](#)

Figure 2: Quality control workflow for **Methyl 7-oxoheptanoate**.

This guide provides a foundational understanding of **Methyl 7-oxoheptanoate** for its application in research and development. For critical applications, it is imperative to perform in-

house quality control checks to verify the supplier's specifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Methyl 7-oxoheptanoate: Commercial Availability, Purity, and Analytical Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352054#commercial-suppliers-and-purity-grades-of-methyl-7-oxoheptanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com